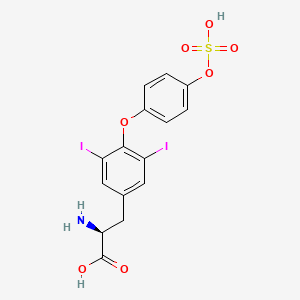
3,5-ジヨード-L-チロニン 4'-O-硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-L-thyronine 4'-O-Sulfate: is a complex organic compound characterized by the presence of amino, diiodo, and sulfooxyphenoxy groups
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Biochemical Probes: Utilized as a probe to study enzyme activities and protein interactions.
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Medicine
Diagnostic Agents: Employed in the development of diagnostic agents for imaging techniques.
Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.
Industry
Dye Synthesis: Used in the production of dyes with specific color properties.
Polymer Additives: Incorporated into polymers to enhance their stability and performance.
作用機序
Target of Action
The primary target of 3,5-Diiodo-L-thyronine 4’-O-Sulfate, also known as (2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid, is the mitochondria . It is an iodinated thyronine hormone that regulates gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .
Mode of Action
3,5-Diiodo-L-thyronine 4’-O-Sulfate interacts with its targets primarily through Thyroid Hormone Receptors (THRs)-independent ways , with mitochondria as a likely cellular target . Thrs-mediated actions have also been described . It has been reported that 3,5-Diiodo-L-thyronine represses THRβ expression and impairs its up-regulation by cortisol possibly through a transrepression mechanism .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those related to energy metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .
Pharmacokinetics
It is known that the compound’s effects on homeostasis, lipid metabolism, and insulin resistance suggest that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate’s action include the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . In rodent models, it has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .
生化学分析
Biochemical Properties
3,5-Diiodo-L-thyronine 4’-O-Sulfate exhibits interesting metabolic activities . It stimulates the TR-beta receptor for thyroid hormones, thus increasing energy expenditure . It has agonistic effects at myocardial tissue and pituitary, which results in 3,5-Diiodo-L-thyronine 4’-O-Sulfate suppressing TSH release .
Cellular Effects
3,5-Diiodo-L-thyronine 4’-O-Sulfate influences cell function by modulating energy metabolism . It rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .
Molecular Mechanism
3,5-Diiodo-L-thyronine 4’-O-Sulfate acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target . Thrs-mediated actions have also been described .
Temporal Effects in Laboratory Settings
In rodent models, exogenously administered 3,5-Diiodo-L-thyronine 4’-O-Sulfate rapidly increases resting metabolic rate . Further analyses on larger cohorts are needed to determine whether 3,5-Diiodo-L-thyronine 4’-O-Sulfate is a potent additional modulator of energy metabolism .
Dosage Effects in Animal Models
The effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate vary with different dosages in animal models .
Metabolic Pathways
3,5-Diiodo-L-thyronine 4’-O-Sulfate is involved in the thyroid hormone metabolic pathway . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-L-thyronine 4'-O-Sulfate typically involves multiple steps:
Sulfonation: The sulfooxy group is introduced by reacting the phenol derivative with sulfur trioxide or chlorosulfonic acid.
Amino Acid Coupling: The final step involves coupling the iodinated and sulfonated phenyl derivative with a suitable amino acid precursor under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high purity and yield.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming various oxidized derivatives.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to deiodinated products.
Substitution: The sulfooxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidized Derivatives: Formation of nitroso or nitro derivatives.
Deiodinated Products: Compounds with fewer iodine atoms.
Substituted Products: Various derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares the sulfooxyphenoxy group but lacks the amino and diiodo groups.
4,4’-Difluorobenzophenone: Contains a similar phenyl structure but with fluorine atoms instead of iodine.
Uniqueness
Structural Complexity: The presence of both diiodo and sulfooxyphenoxy groups in a single molecule is unique.
Functional Versatility:
特性
IUPAC Name |
(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUQDJLGYJSQKF-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
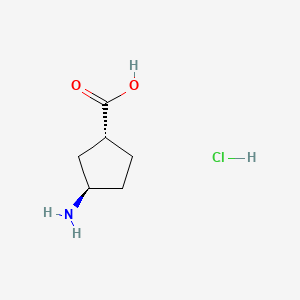
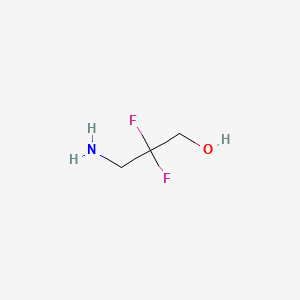
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
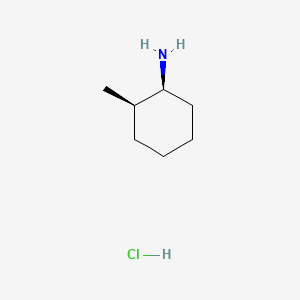
![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/new.no-structure.jpg)
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
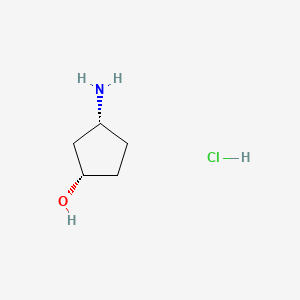
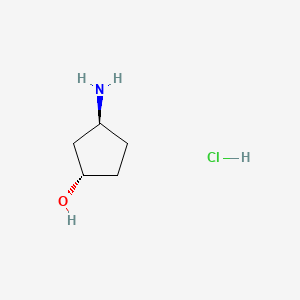
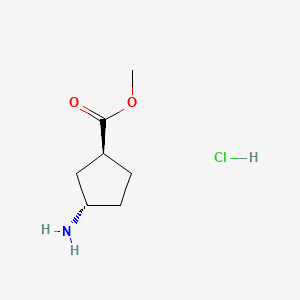
![1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B591499.png)
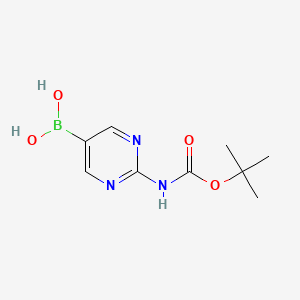
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
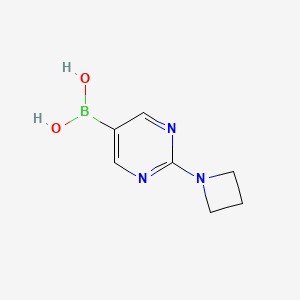
![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)
